Cas no 637753-16-3 (7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one)

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(1-pyrrolidinylmethyl)-
- 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one
-
- インチ: 1S/C22H23NO4/c1-14-20(15-5-7-16(26-2)8-6-15)21(25)17-9-10-19(24)18(22(17)27-14)13-23-11-3-4-12-23/h5-10,24H,3-4,11-13H2,1-2H3
- InChIKey: JDEHOZSLXZLODI-UHFFFAOYSA-N
- SMILES: C1(C)OC2=C(CN3CCCC3)C(O)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0095-20μmol |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-4mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-1mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-2mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-10mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-15mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-25mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-40mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-20mg |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0095-2μmol |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one |
637753-16-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one 関連文献
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-oneに関する追加情報
Comprehensive Overview of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one (CAS No. 637753-16-3)
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one (CAS No. 637753-16-3) is a synthetic chromen-4-one derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound belongs to the class of flavonoid analogs, which are widely studied for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The presence of a pyrrolidin-1-ylmethyl moiety at the 8-position and a 4-methoxyphenyl group at the 3-position distinguishes it from other chromen-4-one derivatives, making it a subject of interest for drug discovery and development.
In recent years, the scientific community has shown increasing interest in chromen-4-one derivatives due to their versatility in medicinal chemistry. Researchers are particularly focused on understanding the structure-activity relationships (SAR) of these compounds to optimize their therapeutic potential. The 7-hydroxy group in this molecule is a critical pharmacophore, often associated with enhanced bioavailability and interaction with biological targets. Additionally, the 2-methyl substitution may influence the compound's metabolic stability, a key consideration in drug design. These structural attributes align with current trends in small molecule drug development, where precision and selectivity are paramount.
The compound's CAS No. 637753-16-3 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and targeted therapy research. Users often inquire about its solubility, synthetic routes, and potential applications in neurodegenerative disease models, given the growing prevalence of conditions like Alzheimer's and Parkinson's. The pyrrolidin-1-ylmethyl group, in particular, is a topic of discussion due to its role in enhancing blood-brain barrier permeability, a critical factor for central nervous system (CNS) drug candidates.
From a synthetic perspective, 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one can be prepared through multi-step organic reactions, including Claisen-Schmidt condensation and Mannich reactions. These methods are well-documented in the literature, but researchers continue to explore greener and more efficient protocols to meet the demands of sustainable chemistry. The compound's purity and characterization are typically confirmed using techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring its suitability for preclinical studies.
In the context of drug discovery, this compound has been evaluated for its interaction with various enzymes and receptors. Preliminary studies suggest that it may modulate kinase activity, a hot topic in oncology research. Kinases are pivotal in cell signaling pathways, and their dysregulation is implicated in numerous cancers. The 4-methoxyphenyl moiety, commonly found in kinase inhibitors, further supports its potential as a lead compound for anticancer agents. However, comprehensive in vitro and in vivo studies are needed to validate these hypotheses.
Another area of interest is the compound's potential role in metabolic disorders. With the rise of diabetes and obesity globally, researchers are investigating novel molecules that can regulate glucose metabolism or lipid homeostasis. The chromen-4-one scaffold has been linked to PPARγ agonism, a mechanism exploited by several antidiabetic drugs. This connection has spurred curiosity about whether CAS No. 637753-16-3 could be repurposed for metabolic applications.
In summary, 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one represents a promising candidate for further investigation across multiple therapeutic areas. Its structural complexity and functional groups make it a valuable tool for medicinal chemistry and pharmacology. As the scientific community continues to explore its properties, this compound may pave the way for innovative treatments addressing unmet medical needs.
637753-16-3 (7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-yl)methyl-4H-chromen-4-one) Related Products
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)
- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)
- 1340409-29-1(1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)




